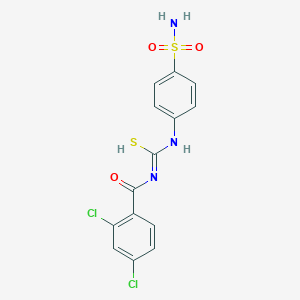![molecular formula C17H17N3O3S B320912 4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE](/img/structure/B320912.png)
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is a chemical compound with the molecular formula C17H17N3O3S It is known for its unique structure, which includes a phenoxyacetamide group and a 4-methylbenzoyl hydrazino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-methylbenzoyl hydrazine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Preparation of 4-methylbenzoyl hydrazine by reacting 4-methylbenzoyl chloride with hydrazine hydrate.
Step 2: Reaction of 4-methylbenzoyl hydrazine with phenoxyacetyl chloride in the presence of triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[2-(4-chlorobenzoyl)hydrazino]carbothioyl}-2-phenoxyacetamide
- N-{[2-(4-methoxybenzoyl)hydrazino]carbothioyl}-2-phenoxyacetamide
- N-{[2-(4-nitrobenzoyl)hydrazino]carbothioyl}-2-phenoxyacetamide
Uniqueness
4-METHYL-N-{[(2-PHENOXYACETAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is unique due to its specific structural features, such as the presence of a 4-methylbenzoyl group and a phenoxyacetamide moiety
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[[(4-methylbenzoyl)amino]carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O3S/c1-12-7-9-13(10-8-12)16(22)19-20-17(24)18-15(21)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,21,24) |
InChI-Schlüssel |
LVYDELZFKNPPPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320829.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)

![N-{2-nitrobenzoyl}-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320837.png)
![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B320838.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)



![2,4-dichloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320844.png)

![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![2-nitro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320852.png)
![2-bromo-N-[(3-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320854.png)
